molecular formula C20H17FN4O2S B2673255 N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide CAS No. 1171552-12-7

N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide

Cat. No.: B2673255
CAS No.: 1171552-12-7
M. Wt: 396.44
InChI Key: YAYRLWPGWGJXCN-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Fluorophenoxy Group: The 2-fluorophenoxy group can be introduced via nucleophilic substitution reactions using 2-fluorophenol and an appropriate leaving group.

    Attachment of Pyrazole Moiety: The pyrazole moiety can be attached through a coupling reaction with a suitable pyrazole derivative.

    Final Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores.

    Fluorophenoxy Derivatives: Compounds with similar fluorophenoxy groups.

    Pyrazole Derivatives: Compounds with similar pyrazole moieties.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O2S/c21-15-6-1-3-8-17(15)27-14-19(26)25(13-12-24-11-5-10-22-24)20-23-16-7-2-4-9-18(16)28-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYRLWPGWGJXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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